molecular formula C18H15FN2O2 B2941094 2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one CAS No. 922863-94-3

2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2941094
CAS No.: 922863-94-3
M. Wt: 310.328
InChI Key: MOTNMKAEVKZKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 3-fluorobenzyl group at position 2 and a 2-methoxyphenyl substituent at position 6. Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and central nervous system modulation. The fluorine atom and methoxy group in this compound likely enhance its electronic properties, solubility, and bioavailability compared to simpler analogues .

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-23-17-8-3-2-7-15(17)16-9-10-18(22)21(20-16)12-13-5-4-6-14(19)11-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTNMKAEVKZKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step may involve the nucleophilic substitution of a halogenated benzyl compound with a fluorine atom.

    Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

    Substitution: The fluorobenzyl group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in the pyridazinone family may interact with enzymes or receptors, modulating their activity. The fluorobenzyl and methoxyphenyl groups could enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Position 2 Substitutions
  • 3-Fluorobenzyl vs. Phenyl (): The compound 6-(4-methylphenyl)-2-phenylpyridazin-3(2H)-one (m.p. 306°C) has a phenyl group at position 2. Fluorine’s electronegativity may also enhance binding interactions in biological targets .
  • 3-Fluorobenzyl vs. 2-Methoxybenzyl (): 2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one (3h) has a methoxy group at the benzyl’s ortho position. The target compound’s 3-fluorobenzyl group lacks steric hindrance from ortho substituents, possibly improving solubility and metabolic stability .
Position 6 Substitutions
  • 2-Methoxyphenyl vs. 4-Methylphenyl (): The 2-methoxyphenyl group in the target compound is more polar than 4-methylphenyl, likely improving aqueous solubility. Methoxy groups are also known to participate in hydrogen bonding, which could enhance receptor affinity .
  • 2-Methoxyphenyl vs. 2-Furyl (): 2-(3,4-Dichlorobenzyl)-6-(2-furyl)pyridazin-3(2H)-one has a furan ring at position 6.

Data Table: Key Comparisons of Pyridazinone Analogues

Compound Name Position 2 Substituent Position 6 Substituent Melting Point (°C) Yield Notable Properties Reference
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one Phenyl 4-Methylphenyl 306 29.3% High m.p., aromatic IR peaks
2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one 2-Methoxybenzyl Phenyl 92.4–94.0 70% Lower m.p., chloro substituent
2-(3,4-Dichlorobenzyl)-6-(2-furyl)pyridazin-3(2H)-one 3,4-Dichlorobenzyl 2-Furyl N/A N/A Lipophilic, heterocyclic
Target Compound 3-Fluorobenzyl 2-Methoxyphenyl N/A N/A Polar, potential CNS activity

Biological Activity

2-(3-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H23FN4O
  • Molecular Weight : 422.5 g/mol
  • Structural Features : The compound features a fluorobenzyl group and a methoxyphenyl group attached to a pyridazinone core, which may influence its reactivity and biological interactions.

The biological activity of this compound is believed to involve interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity and stability, potentially facilitating better binding to biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of pyridazinones, including this compound, exhibit significant anticancer activities. For instance, similar compounds have been shown to inhibit growth across various cancer cell lines in vitro.

CompoundCell Line TestedIC50 (µM)Reference
9eNCI-600.5
2-(3-FB)-6-(2-MP)MCF-7 (breast)1.0

Anti-inflammatory Activity

The compound's structural characteristics suggest potential anti-inflammatory properties. Pyridazinones are known to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies

  • In Vitro Studies : A study on similar pyridazinone derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways, indicating a mechanism for anticancer activity.
  • In Vivo Studies : Animal models treated with pyridazinone derivatives showed reduced tumor growth compared to control groups, supporting the in vitro findings regarding their anticancer potential.

Research Findings

A comprehensive review of the literature indicates that the biological activity of this compound is still under investigation but shows promise in various therapeutic areas:

  • Anticancer Activity : Various studies highlight the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Modulation of Enzymatic Activity : Preliminary research suggests that this compound may interact with specific enzymes involved in cellular signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.